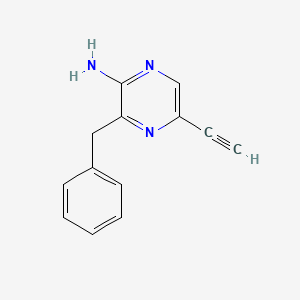![molecular formula C9H12N4S B11891984 5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)
5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with ethyl, hydrazono, and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-6-methyl-2-thiouracil with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent at reflux temperature, leading to the formation of the desired hydrazono compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazono group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the thieno[2,3-d]pyrimidine core.
Reduction: Amino derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine involves its interaction with various molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-6-methyl-2-thiouracil: A precursor in the synthesis of 5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine.
4-Hydrazono-5-methyl-1,4-dihydrothieno[2,3-d]pyrimidine: A structurally similar compound with different substituents.
6-Methyl-2-thiouracil: Another related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and hydrazono groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C9H12N4S |
|---|---|
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
(5-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H12N4S/c1-3-6-5(2)14-9-7(6)8(13-10)11-4-12-9/h4H,3,10H2,1-2H3,(H,11,12,13) |
Clave InChI |
IFIVTSFNAHGVAS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC2=NC=NC(=C12)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)

![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)







![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)


